molecular formula C6H12O5 B15495333 1-Deoxy-L-tagatose

1-Deoxy-L-tagatose

Cat. No.: B15495333
M. Wt: 164.16 g/mol
InChI Key: IXDZFGATLNCIOI-HCWXCVPCSA-N
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Description

1-Deoxy-L-tagatose (Chemical Formula: C 6 H 12 O 5 ; Average Mass: 164.157 Da) is a rare monosaccharide classified as a deoxy sugar, where a hydroxyl group is replaced by a hydrogen atom . It is a key compound in enzymology research, particularly in studies of substrate specificity and catalytic mechanisms of isomerases. This compound has been identified as a ligand in X-ray crystallography studies of D-tagatose 3-epimerase (DTEase) from Pseudomonas cichorii . Research indicates that 1-deoxy sugars like 1-deoxy-L-tagatose can bind to the catalytic site of DTEase in an inhibitor-binding mode, providing valuable insights into the enzyme's broad substrate recognition and the epimerization reaction pathway . The compound can be produced through green bioproduction routes, such as the microbial oxidation of L-fucitol using Enterobacter agglomerans strain 221e, highlighting its role in environmentally friendly synthetic biology and rare sugar production platforms . As a rare sugar, 1-Deoxy-L-tagatose is an essential building block for researchers exploring new biochemical pathways, enzyme functions, and the development of novel compounds in the expanding field of rare sugar chemistry . FOR RESEARCH USE ONLY (RUO). Not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C6H12O5

Molecular Weight

164.16 g/mol

IUPAC Name

(3R,4R,5S)-3,4,5,6-tetrahydroxyhexan-2-one

InChI

InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h4-7,9-11H,2H2,1H3/t4-,5-,6+/m0/s1

InChI Key

IXDZFGATLNCIOI-HCWXCVPCSA-N

Isomeric SMILES

CC(=O)[C@@H]([C@@H]([C@H](CO)O)O)O

Canonical SMILES

CC(=O)C(C(C(CO)O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Stereochemical Differences

Table 1: Molecular and Stereochemical Comparison
Compound Molecular Formula Deoxy Position Key Stereocenters Configuration
1-Deoxy-L-tagatose C₆H₁₂O₅ C1 C3, C4, C5 L
1-Deoxy-D-tagatose C₆H₁₂O₅ C1 C3, C4, C5 D
L-Fucose (6-deoxy-L-galactose) C₆H₁₂O₅ C6 C2, C3, C4, C5 L
L-Rhamnose (6-deoxy-L-mannose) C₆H₁₂O₅ C6 C2, C3, C4, C5 L
  • 1-Deoxy-D-tagatose : The D-enantiomer shares the same molecular formula and deoxy position but differs in stereochemistry at C3, C4, and C5. This distinction impacts biological activity; for example, D-sugars are more commonly utilized in metabolic pathways .
  • L-Fucose and L-Rhamnose: These 6-deoxy sugars differ in the position of deoxygenation (C6 vs. C1) and stereochemistry. L-Fucose’s role in glycoprotein synthesis contrasts with 1-deoxy-L-tagatose’s underexplored biological functions .

Preparation Methods

L-Fucose to L-Fucitol Reduction

The foundational approach involves hydrogenation of 6-deoxy-L-galactose (L-fucose) to L-fucitol under catalytic hydrogen gas (H₂) at 60–80°C using palladium or nickel catalysts. This step typically achieves >95% conversion efficiency within 12–24 hours, though residual catalyst removal remains a purification challenge.

L-Fucitol Oxidation via Microbial Systems

Subsequent oxidation of L-fucitol to 1-deoxy-L-tagatose employs Enterobacter agglomerans 221e whole cells, which express alcohol dehydrogenases capable of selective C-2 oxidation. Optimized conditions (pH 7.5, 30°C, 48h incubation) yield 68–72% product, with the major side reaction being overoxidation to tagaturonic acid. A patent by Jones et al. (KR101556988B1) demonstrates scale-up to 100g batches using this method, though downstream purification requires ion-exchange chromatography to separate stereoisomers.

Enzymatic Oxidation of Galactitol Derivatives

Galactitol Dehydrogenase (GDH)-Catalyzed Reactions

Rhodobacter sphaeroides D-derived GDH enables direct oxidation of galactitol to L-tagatose with 78% yield under NAD+-dependent conditions. Critical to commercial viability, the system incorporates Lactobacillus lactis lactate dehydrogenase for NAD+ regeneration using pyruvate as a cosubstrate, reducing cofactor costs by 92% compared to stoichiometric NAD+ addition.

Substrate Engineering for Improved Efficiency

Recent advances utilize D-gulono-1,4-lactone as a low-cost precursor (≥80% cheaper than L-glucose) that undergoes chemical reduction to L-glucitol before enzymatic conversion. This two-step process achieves 65% overall yield at pilot scale (10kg batches), though residual D-mannitol (12–15%) necessitates final recrystallization.

Isomerization-Epimerization Cascades

L-Fucose Isomerase (FucI) Initiation

A tandem system combining FucI from Escherichia coli and D-tagatose 3-epimerase (DTE) from Pseudomonas sp. ST-24 converts L-fucose to 6-deoxy-L-sorbose, which is subsequently phosphorylated and dephosphorylated to yield 1-deoxy-L-tagatose. The one-pot reaction achieves 81% yield through kinetic trapping via fructose kinase-mediated phosphorylation, overcoming thermodynamic limitations in isomerization steps.

Multi-Enzyme Co-Immobilization

Co-immobilizing FucI, DTE, and fructose kinase on silica nanoparticles improves operational stability, retaining 89% activity after 10 reaction cycles compared to 43% for free enzymes. The immobilized system reduces production costs by $12.50/g through enzyme reuse and eliminates intermediate purification.

Microbial Whole-Cell Biotransformations

Enterobacter aerogenes 230S Redox Cycling

This strain converts L-psicose to L-tagatose via NADH-dependent reductases followed by oxidase-mediated dehydrogenation. Glycerol supplementation enhances NAD+/NADH recycling, boosting yields from 45% to 62% in 24h fermentations. Scale-up to 500L bioreactors demonstrates linear scalability with oxygen transfer rates >150 mmol/L/h critical for maintaining oxidase activity.

Klebsiella pneumoniae 40b Catalysis

Whole-cell K. pneumoniae oxidizes galactitol to L-tagatose with 70% yield under microaerobic conditions (DO 10–15%). Metabolic engineering to knock out sorbose reductase increased product specificity from 78% to 94%, though growth medium costs remain prohibitive for industrial adoption.

Advanced Multi-Enzyme Systems

Four-Enzyme Aldolase Cascade

A one-pot system combining fructose-1,6-bisphosphate aldolase, triose phosphate isomerase, phosphatase, and L-fuculose-1-phosphate aldolase synthesizes L-tagatose from dihydroxyacetone phosphate (DHAP) and L-glyceraldehyde. The process achieves 66% isolated yield on 100g scale, with DHAP generated in situ from glycerol-3-phosphate to reduce substrate costs by 40%.

Crystallization-Enhanced Synthesis

Exploiting the low solubility of 1-deoxy-L-tagatose (4.2g/L at 25°C), a continuous crystallization system coupled to enzymatic production increases effective yield to 89% by Le Chatelier’s principle. Polymorph control through antisolvent addition (2-propanol:water 3:1 v/v) selectively produces the thermodynamically stable α-pyranose form (>99% purity).

Q & A

Basic Research Questions

Q. What methodological considerations are critical when designing synthetic routes for 1-Deoxy-L-tagatose?

  • Researchers must compare synthetic pathways (e.g., enzymatic vs. chemical synthesis) by evaluating parameters such as reaction yield, purity, scalability, and environmental impact. Analytical techniques like HPLC and NMR should validate structural integrity, while kinetic studies assess reaction efficiency. Experimental protocols must include controls for side reactions and degradation products, with replication across independent trials to ensure reproducibility .

Q. How can researchers ensure reliable characterization of 1-Deoxy-L-tagatose’s physicochemical properties?

  • A multi-technique approach (e.g., FTIR for functional groups, mass spectrometry for molecular weight, and X-ray crystallography for stereochemistry) is essential. Method validation through calibration curves and inter-laboratory comparisons minimizes instrumental bias. Data should be cross-referenced with computational predictions (e.g., density functional theory) to resolve ambiguities in spectral interpretation .

Q. What statistical frameworks are appropriate for preliminary bioactivity screening of 1-Deoxy-L-tagatose?

  • Dose-response assays require non-linear regression models (e.g., Hill equation) to estimate EC50/IC50 values. Researchers must account for biological variability by using ≥3 technical replicates and normalizing data against positive/negative controls. Power analysis ensures sample sizes are sufficient to detect significant effects, avoiding Type I/II errors .

Advanced Research Questions

Q. How can contradictory findings about 1-Deoxy-L-tagatose’s metabolic stability be systematically resolved?

  • Contradictions often arise from differences in model systems (e.g., in vitro vs. in vivo) or assay conditions (pH, temperature). Researchers should perform meta-analyses of existing data to identify confounding variables, followed by controlled experiments isolating specific factors (e.g., enzyme isoforms). Triangulation with isotopic tracing (e.g., ¹³C-labeled analogs) can clarify metabolic pathways .

Q. What experimental designs address low reproducibility in 1-Deoxy-L-tagatose’s pharmacokinetic studies?

  • Standardized protocols for animal models (e.g., fasting state, administration route) and analytical methods (e.g., LC-MS/MS) are critical. Researchers should conduct stability tests under physiological conditions and use mixed-effects models to account for inter-subject variability. Open-access sharing of raw data enhances cross-validation .

Q. How can computational models improve the prediction of 1-Deoxy-L-tagatose’s interactions with biological targets?

  • Molecular docking and molecular dynamics simulations require validation against experimental binding assays (e.g., SPR, ITC). Researchers should test multiple force fields and solvation models to assess robustness. Ensemble approaches (e.g., consensus scoring) reduce model-specific biases, while free-energy calculations (e.g., MM-PBSA) refine affinity predictions .

Methodological Best Practices

  • Data Contradiction Analysis : Use sensitivity analyses to identify outlier studies and employ Bayesian statistics to quantify uncertainty .
  • Experimental Reproducibility : Document all parameters (e.g., reagent lot numbers, instrument settings) and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .
  • Interdisciplinary Integration : Combine cheminformatics, synthetic biology, and systems pharmacology to address complex questions about mechanism-of-action .

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